
(2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)propanoate hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, a piperidinyl group, and a propanoate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)propanoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The piperidin-3-ylamine is first protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions.
Formation of the ester: The protected amine is then reacted with methyl 2-bromo-3-oxopropanoate under basic conditions to form the ester linkage.
Hydrogenation: The benzyloxycarbonyl group is removed via hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups using reagents like sodium methoxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOMe) in methanol or alkyl halides in aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides.
科学的研究の応用
(2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)propanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
- (2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)propanoate
- (2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)butanoate
- (2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)pentanoate
Uniqueness
The uniqueness of (2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)propanoate hydrochloride lies in its specific combination of functional groups and its hydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are crucial.
特性
分子式 |
C17H25ClN2O4 |
|---|---|
分子量 |
356.8 g/mol |
IUPAC名 |
methyl (2S)-2-(phenylmethoxycarbonylamino)-3-piperidin-3-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C17H24N2O4.ClH/c1-22-16(20)15(10-14-8-5-9-18-11-14)19-17(21)23-12-13-6-3-2-4-7-13;/h2-4,6-7,14-15,18H,5,8-12H2,1H3,(H,19,21);1H/t14?,15-;/m0./s1 |
InChIキー |
GOFUNTYRIMUUND-SCYKNNLXSA-N |
異性体SMILES |
COC(=O)[C@H](CC1CCCNC1)NC(=O)OCC2=CC=CC=C2.Cl |
正規SMILES |
COC(=O)C(CC1CCCNC1)NC(=O)OCC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cis-1-Benzyl 6-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate](/img/structure/B13083570.png)
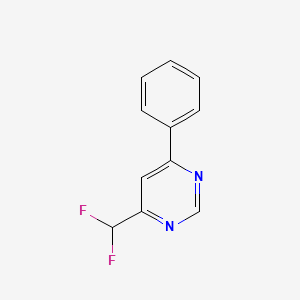
![N-[(2S)-2-[acetyl(cyclopropyl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B13083576.png)

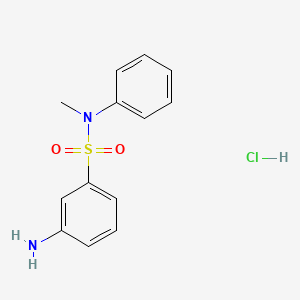

![3-Iodo-2,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13083596.png)
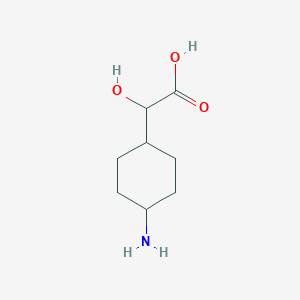
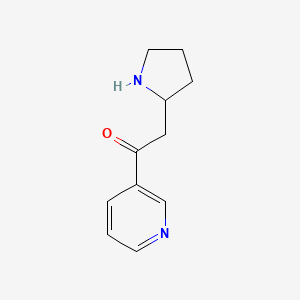
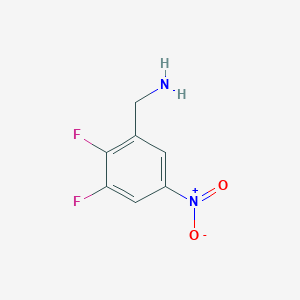

![1-[(1-Methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13083625.png)
![2-([1,1'-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene](/img/structure/B13083633.png)
![2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B13083646.png)
